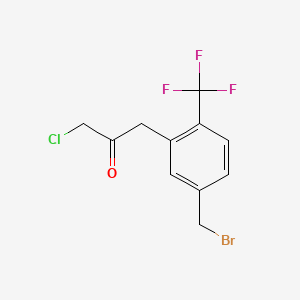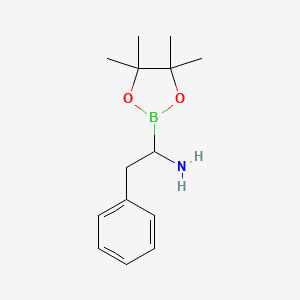
Thalidomide-5'-O-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C2-acid is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C2-acid is a modified version designed to retain the beneficial properties of thalidomide while potentially reducing its adverse effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-5’-O-C2-acid involves several steps, starting from the basic structure of thalidomide. The process typically includes:
Formation of the Phthalimide Ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Piperidinedione Moiety: This step involves the reaction of the phthalimide with a suitable diketone, such as succinic anhydride, under acidic conditions.
Modification to Thalidomide-5’-O-C2-acid:
Industrial Production Methods
Industrial production of thalidomide-5’-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Thalidomide-5’-O-C2-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Thalidomide-5’-O-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immunomodulation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
The mechanism of action of thalidomide-5’-O-C2-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. By binding to CRBN, thalidomide-5’-O-C2-acid induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide and its analogues, which are known to modulate the immune response and inhibit angiogenesis .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications but different pharmacokinetic properties
Uniqueness
Thalidomide-5’-O-C2-acid is unique due to its specific structural modification, which aims to retain the beneficial effects of thalidomide while potentially reducing its adverse effects. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C16H14N2O7 |
|---|---|
分子量 |
346.29 g/mol |
IUPAC 名称 |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid |
InChI |
InChI=1S/C16H14N2O7/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22) |
InChI 键 |
YOIBRGLCSCVBBO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)





![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)




